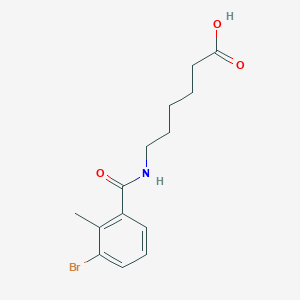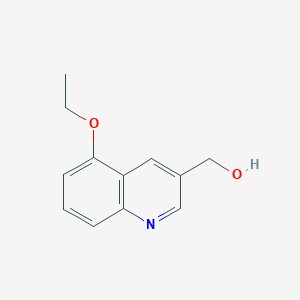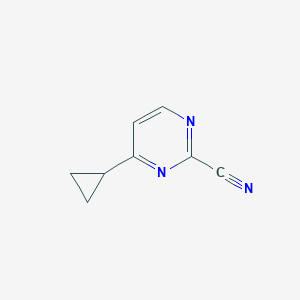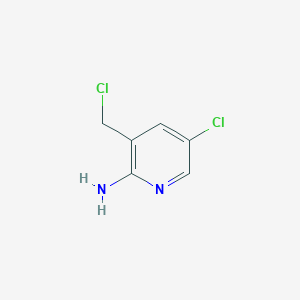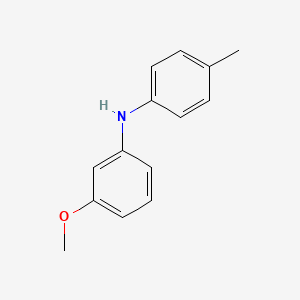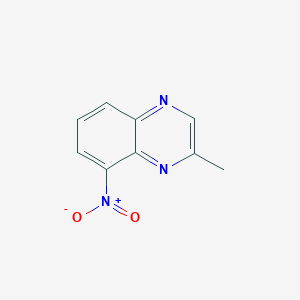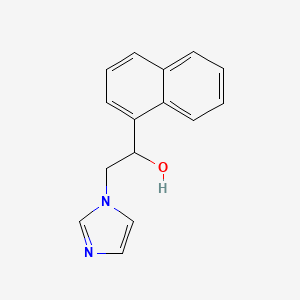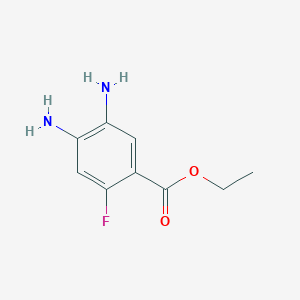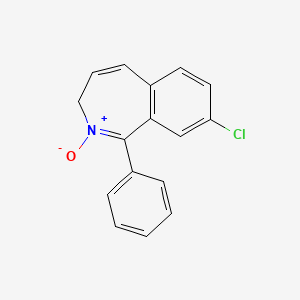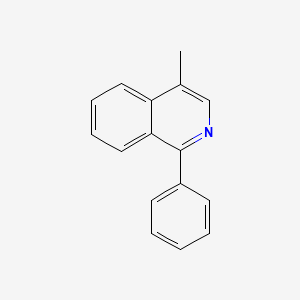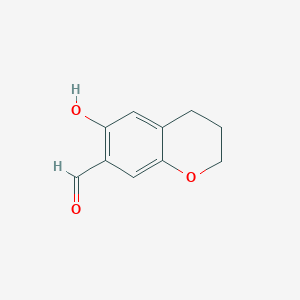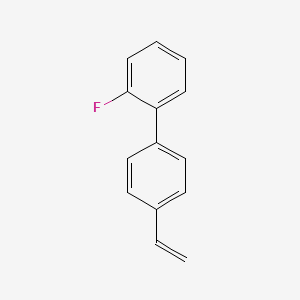
2-Fluoro-4'-vinyl-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-4'-vinyl-1,1'-biphenyl is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a vinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4'-vinyl-1,1'-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Fluoro-4'-vinyl-1,1'-biphenyl can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include:
Aldehydes and carboxylic acids: from oxidation.
Saturated hydrocarbons: from reduction.
Substituted aromatic compounds: from nucleophilic aromatic substitution.
科学研究应用
2-Fluoro-4'-vinyl-1,1'-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may exhibit enhanced properties.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique interactions with biological targets.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of 2-Fluoro-4'-vinyl-1,1'-biphenyl depends on the specific application and the target molecule. In general, the presence of the fluorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions. The vinyl group can participate in polymerization reactions, forming long-chain polymers with unique properties.
相似化合物的比较
Similar Compounds
2-Fluorophenyl compounds: These include 2-fluorophenylamine, 2-fluorophenylacetic acid, and 2-fluorophenylboronic acid.
Vinylbenzene derivatives: These include styrene and other substituted styrenes.
Uniqueness
2-Fluoro-4'-vinyl-1,1'-biphenyl is unique due to the combination of the fluorine atom and the vinyl group, which imparts distinct chemical properties. The fluorine atom can enhance the compound’s stability and reactivity, while the vinyl group allows for polymerization and other reactions that are not possible with simple aromatic compounds.
属性
CAS 编号 |
391-08-2 |
|---|---|
分子式 |
C14H11F |
分子量 |
198.23 g/mol |
IUPAC 名称 |
1-ethenyl-4-(2-fluorophenyl)benzene |
InChI |
InChI=1S/C14H11F/c1-2-11-7-9-12(10-8-11)13-5-3-4-6-14(13)15/h2-10H,1H2 |
InChI 键 |
IBWBAJVHJXTTFT-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC=C(C=C1)C2=CC=CC=C2F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
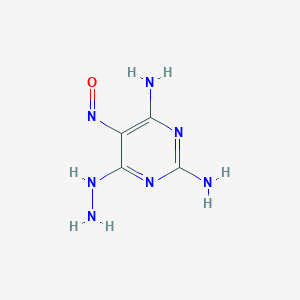
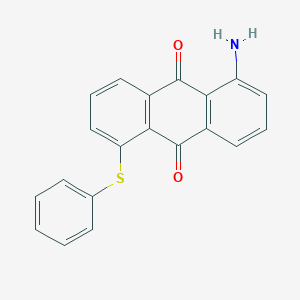
![2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B8716435.png)
